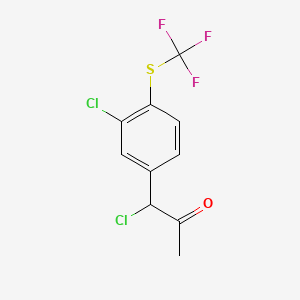

1-Chloro-1-(3-chloro-4-(trifluoromethylthio)phenyl)propan-2-one

Beschreibung

1-Chloro-1-(3-chloro-4-(trifluoromethylthio)phenyl)propan-2-one is a chlorinated ketone derivative featuring a disubstituted aromatic ring with electron-withdrawing groups (3-chloro and 4-trifluoromethylthio). These substituents significantly influence its electronic and steric properties, making it a candidate for applications in agrochemicals, pharmaceuticals, or as a precursor in heterocyclic synthesis.

Eigenschaften

Molekularformel |

C10H7Cl2F3OS |

|---|---|

Molekulargewicht |

303.13 g/mol |

IUPAC-Name |

1-chloro-1-[3-chloro-4-(trifluoromethylsulfanyl)phenyl]propan-2-one |

InChI |

InChI=1S/C10H7Cl2F3OS/c1-5(16)9(12)6-2-3-8(7(11)4-6)17-10(13,14)15/h2-4,9H,1H3 |

InChI-Schlüssel |

VBHGYTNDLMQVDG-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)C(C1=CC(=C(C=C1)SC(F)(F)F)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-Chloro-1-(3-chloro-4-(trifluoromethylthio)phenyl)propan-2-one typically involves the chlorination of a suitable precursor. One common method includes the reaction of 3-chloro-4-(trifluoromethylthio)benzene with chloroacetone under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

1-Chloro-1-(3-chloro-4-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, leading to the formation of corresponding acids or alcohols.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Chloro-1-(3-chloro-4-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Pharmaceutical Research: The compound’s unique structure makes it a candidate for the development of new drugs and therapeutic agents.

Material Science: It is studied for its potential use in the development of new materials with specific properties.

Industrial Chemistry: The compound is used in various industrial processes, including the production of agrochemicals and specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-Chloro-1-(3-chloro-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The trifluoromethylthio group is known to enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can lead to the modulation of various biochemical pathways, depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

3-Chloro-1-(thiophen-2-yl)propan-1-one ()

- Structure : Aryl group = thiophene; substituent = 3-chloro.

- Synthesis: Prepared via Friedel-Crafts acylation using AlCl₃ as a catalyst. This method is standard for monoacylated aromatic systems.

- Key Differences : The thiophene ring introduces sulfur heteroatom effects, enhancing electron delocalization compared to the trifluoromethylthio group in the target compound. The absence of a second chloro substituent reduces steric hindrance and electronic withdrawal.

1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one ()

- Structure : α,β-unsaturated ketone with chlorothiophene and phenyl groups.

- Key Differences: The conjugated enone system increases reactivity toward nucleophilic additions (e.g., Michael acceptors), unlike the saturated propan-2-one in the target compound. This structural divergence limits direct functional comparability but highlights the role of ketone conjugation in reactivity.

1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one (–9)

- Structure: Hydrazonoyl chloride with a 4-methoxyphenyl substituent.

- Synthesis: Derived from diazonium salt reactions with methyl 2-chloro-3-oxobutanoate, yielding intermediates for pyrazole synthesis.

- Key Differences : The hydrazinylidene group introduces N–H hydrogen bonding (observed in crystal packing ), which influences solubility and thermal stability. The methoxy group is electron-donating, contrasting with the electron-withdrawing trifluoromethylthio group in the target compound.

Electronic and Steric Effects

The trifluoromethylthio (–SCF₃) group in the target compound is a potent electron-withdrawing substituent, surpassing the electronic effects of –Cl, –OCH₃, or thiophene rings in analogs. This group:

- Enhances electrophilicity at the carbonyl carbon, increasing reactivity toward nucleophiles.

- Reduces basicity of the aromatic ring compared to methoxy-substituted analogs.

By comparison, the 4-methoxy group in –9 facilitates hydrogen bonding (N–H⋯O), stabilizing crystal structures , while thiophene-containing analogs () exhibit enhanced π-stacking due to aromatic heterocycles.

Crystallographic and Physical Properties

- Crystal Packing: Analogs like 1-Chloro-1-[(Z)-2-phenylhydrazin-1-ylidene]propan-2-one () adopt monoclinic systems (P21/c) with hydrogen-bonded chains . The trifluoromethylthio group in the target compound may disrupt such packing due to steric and electronic effects, leading to altered melting points or solubility.

- Thermal Stability : Electron-withdrawing groups generally increase thermal stability. The target compound is expected to exhibit higher decomposition temperatures compared to methoxy or thiophene derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.